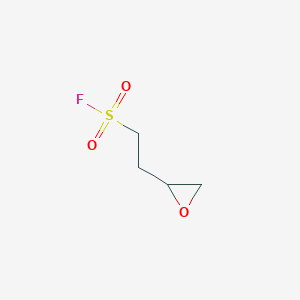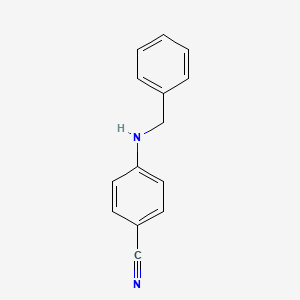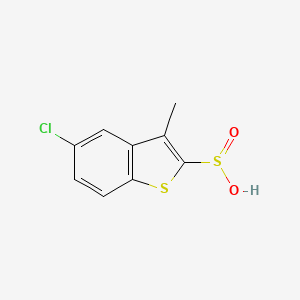
2,3,4,5,6-Pentamethylphenylboronic acid
Vue d'ensemble
Description
2,3,4,5,6-Pentamethylphenylboronic acid is a chemical compound with the CAS Number: 1028205-76-6 . It has a molecular weight of 192.07 and its linear formula is C11H17BO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 17 hydrogen atoms, 1 boron atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.07 . Its physical and chemical properties, such as melting point, boiling point, and density, were not found in the web search results.Applications De Recherche Scientifique
Suzuki-Miyaura Coupling Reactions
2,3,4,5,6-Pentamethylphenylboronic acid and its derivatives have been extensively used in Suzuki-Miyaura coupling reactions. For instance, a study demonstrates the use of pentafluorophenylboronic acid in Suzuki-Miyaura coupling reactions, highlighting the effectiveness of this class of compounds in creating biphenyl derivatives under specific conditions (Korenaga et al., 2005).
Synthesis and pKa Modification
The modification of phenylboronic acids to alter their pKa has been explored. A novel synthesis approach for perfluoroalkylated phenylboronic acid, which includes this compound derivatives, resulted in compounds with lower pKa, suggesting potential applications in biological and material sciences (Shiino et al., 1993).
Organocatalysis
Studies have shown the use of phenylboronic acid derivatives as efficient organocatalysts. For example, bis(pentafluorosulfanyl)phenylboronic acid, a compound related to this compound, has been used as an organocatalyst in carbocyclization reactions, demonstrating the versatility of this class of compounds in catalysis (Yang et al., 2012).
Supramolecular Structures
Pentamethylphenylboronic acid plays a role in forming supramolecular structures. A study explored the solid-state structures of various ortho-substituted arylboronic acids, including pentamethylphenylboronic acid, highlighting their ability to form dimeric and ribbon-like structures, which is critical for applications in materials science (Filthaus et al., 2008).
Bioorthogonal Chemistry
This compound derivatives are used in bioorthogonal chemistry. For instance, 2-formylphenylboronic acid, a derivative, reacts in neutral aqueous solutions to form stable boron-nitrogen heterocycles, useful for protein conjugation under physiological conditions (Dilek et al., 2015).
Computational and Molecular Docking Studies
Phenylboronic acids, including this compound derivatives, are subjects of computational and molecular docking studies. These studies focus on understanding the structural, vibrational, and electronic properties of these compounds, as well as their interaction with biological molecules (Tanış et al., 2020).
Antimicrobial Evaluation
Some derivatives of this compound have been evaluated for their antimicrobial properties. This research suggests potential applications in the development of new antimicrobial agents (Gul et al., 2017).
Multicomponent Assembly for Nanostructures
Pentamethylphenylboronic acid derivatives are used in the multicomponent assembly of boron-based dendritic nanostructures. These compounds participate in forming complex macrocyclic and dendritic structures, which have implications in nanotechnology and materials science (Christinat et al., 2007).
Mécanisme D'action
Target of Action
2,3,4,5,6-Pentamethylphenylboronic acid is an organoboron compound . It is primarily used as a reagent and catalyst in organic synthesis . The primary targets of this compound are the reactants in the synthesis reactions where it is used.
Mode of Action
The compound is often used in Suzuki-Miyaura coupling reactions . In these reactions, it acts as a boron reagent, facilitating the formation of carbon-carbon bonds . It interacts with its targets by transferring a nucleophilic organic group from boron to palladium .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction that forms a carbon-carbon bond between two organic groups . The downstream effects include the formation of new organic compounds.
Pharmacokinetics
Its solubility in common organic solvents such as ethanol and dimethylformamide influences its bioavailability in the reaction .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This leads to the synthesis of new organic compounds. The specific molecular and cellular effects depend on the nature of the compounds being synthesized.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C . The reaction conditions, such as temperature, solvent, and the presence of other reagents, can also affect the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
Boronic acids are known to interact with various enzymes and proteins, often acting as inhibitors or activators
Molecular Mechanism
It is known that boronic acids can form reversible covalent complexes with proteins and other biomolecules, which can lead to changes in gene expression and enzyme activity . The specific molecular interactions of 2,3,4,5,6-Pentamethylphenylboronic acid remain to be determined.
Metabolic Pathways
Boronic acids are known to participate in various metabolic processes, often interacting with enzymes and cofactors . The specific metabolic pathways involving this compound are yet to be identified.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentamethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h13-14H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTUQGRGYLGFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1C)C)C)C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


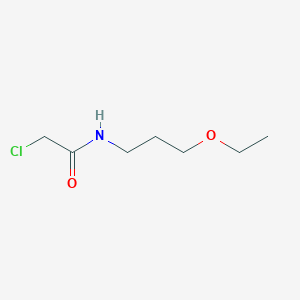
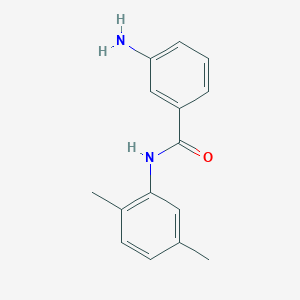
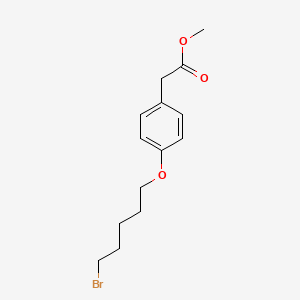


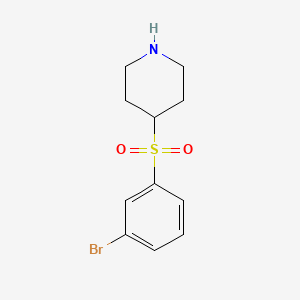
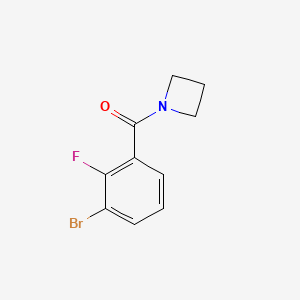
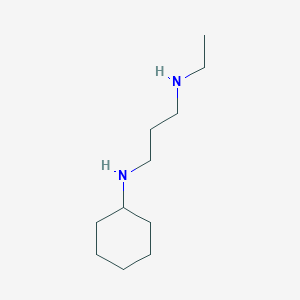

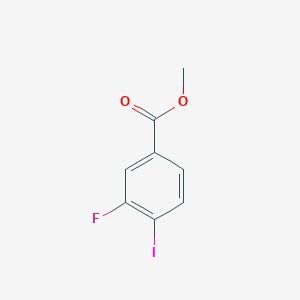
![2-Benzyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3075190.png)
